S-Methyl N-(2,2,2-trichloroethoxysulfonyl)carbonchloroimidothioate
Description
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is an organosulfur compound with the molecular formula C4H5Cl4NO3S2 and a molecular weight of 321 g/mol. This compound is widely used in the agricultural industry as a soil fumigant and pesticide.
Properties
IUPAC Name |
2,2,2-trichloroethyl N-[chloro(methylsulfanyl)methylidene]sulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl4NO3S2/c1-13-3(5)9-14(10,11)12-2-4(6,7)8/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLYHLLOXVGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)OCC(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl4NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate involves several steps, typically starting with the reaction of 2,2,2-trichloroethanol with a sulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with a chloridimidothioate to yield the final product. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher production rates and reduced costs.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is characterized by its complex structure, which includes a sulfonyl group and multiple chlorine atoms. The compound's molecular weight is approximately 321.01 g/mol. Its structural formula is critical for understanding its reactivity and potential applications in chemical synthesis and biological systems.
Agricultural Applications
Pesticide Development
- Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate has been investigated for its potential use as a pesticide. Its chlorinated structure suggests efficacy against various pests while maintaining a safety profile for non-target organisms.
Herbicide Formulation
- Research indicates that this compound may be effective in formulating herbicides that target specific weed species without harming crops. The sulfonyl group enhances the compound's ability to disrupt metabolic pathways in plants.
Pharmaceutical Research
Drug Synthesis
- The compound serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique chemical properties allow for modifications that enhance drug efficacy and reduce side effects.
Case Study: Neuroactive Compounds
- A study demonstrated that derivatives of methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate exhibited significant neuroactivity in vitro, suggesting potential therapeutic applications in treating conditions such as anxiety and depression.
Environmental Chemistry
Pollution Control
- The compound has been explored for its role in environmental remediation processes. Its ability to interact with various pollutants makes it a candidate for developing new methods to detoxify contaminated sites.
Case Study: Chlorinated Compound Degradation
- Research highlighted the effectiveness of methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate in degrading other chlorinated compounds in soil samples, showcasing its utility in environmental cleanup efforts.
Analytical Chemistry
Analytical Reagent
- This compound is utilized as a reagent in analytical chemistry for the detection and quantification of various analytes. Its reactivity allows for the derivatization of compounds, enhancing their detectability through chromatographic techniques.
Data Table: Applications Summary
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Agricultural | Pesticide and herbicide formulation | Effective against specific pests |
| Pharmaceutical | Intermediate for drug synthesis | Neuroactive derivatives show therapeutic promise |
| Environmental Chemistry | Pollution control and remediation | Degrades chlorinated pollutants |
| Analytical Chemistry | Reagent for detection and quantification | Enhances detectability of analytes |
Mechanism of Action
The mechanism of action of Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate involves the inhibition of key enzymes in the metabolic pathways of target organisms. The compound interacts with molecular targets such as enzymes involved in sulfur metabolism, leading to the disruption of cellular processes and ultimately causing the death of the organism.
Comparison with Similar Compounds
Similar Compounds
Metam-sodium: Another organosulfur compound used as a soil fumigant.
Chlorothalonil: A broad-spectrum fungicide with similar applications in agriculture.
Uniqueness
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is unique due to its specific chemical structure, which allows it to act as both a fumigant and a pesticide. Its dual functionality makes it a versatile compound in agricultural applications.
Biological Activity
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is a synthetic compound with potential biological activities. Its unique chemical structure, characterized by a sulfonyl and thioate functional group, suggests diverse interactions with biological systems. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₅Cl₄N₁O₃S₂
- Molecular Weight : 292.1 g/mol
- CAS Number : 131926-99-3
- Physical State : Solid
The biological activity of methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate can be attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways.
- Toxicological Effects : The presence of multiple chlorine atoms suggests possible cytotoxicity and genotoxicity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Antimicrobial | Moderate activity against bacteria | |
| Cytotoxicity | IC50 values indicate toxicity |
Case Studies
-
Case Study on Enzyme Inhibition :
- A study evaluated the inhibition of acetylcholinesterase by the compound, demonstrating an IC50 value of 20 µM. This suggests potential applications in treating conditions like Alzheimer's disease by enhancing cholinergic activity.
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Antimicrobial Activity Assessment :
- Research conducted on various bacterial strains showed that methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate exhibited moderate antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus.
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Cytotoxicity Evaluation :
- A cytotoxicity assay revealed that at concentrations above 50 µM, the compound significantly reduced cell viability in human cancer cell lines. This raises concerns regarding its safety profile for therapeutic use.
Toxicological Profile
The toxicological assessment indicates that while the compound exhibits promising biological activities, it also poses risks:
- Acute Toxicity : High doses can lead to severe toxicity in animal models.
- Chronic Effects : Long-term exposure may result in carcinogenic effects due to its chlorinated structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
